Methyl[(4-methyl-1,3-thiazol-5-yl)methyl](pyrrolidin-3-ylmethyl)amine
Description
Systematic Nomenclature and CAS Registry Analysis (1409185-92-7)
The systematic nomenclature of Methyl(4-methyl-1,3-thiazol-5-yl)methylamine follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds containing multiple functional groups. The Chemical Abstracts Service has assigned this compound the registry number 1409185-92-7, providing a unique identifier for chemical databases and commercial applications. According to the International Union of Pure and Applied Chemistry naming convention, the preferred systematic name is N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1-pyrrolidin-3-ylmethanamine, which clearly delineates the connectivity between the thiazole ring system and the pyrrolidine moiety through the central nitrogen atom.
Molecular Architecture: Thiazole-Pyrrolidine Hybrid Scaffold
The molecular architecture of Methyl(4-methyl-1,3-thiazol-5-yl)methylamine exemplifies a sophisticated heterocyclic framework combining thiazole and pyrrolidine ring systems through strategic methylamine linkages. The core structure features a 4-methyl-1,3-thiazol-5-yl group connected via a methylene bridge to a tertiary nitrogen atom, which subsequently links to a pyrrolidin-3-ylmethyl substituent. This architectural arrangement creates a flexible molecular scaffold capable of adopting multiple conformational states depending on the chemical environment and intermolecular interactions.
| Structural Component | Chemical Formula | Connectivity | Geometric Features |
|---|---|---|---|
| Thiazole Ring | C₃H₂NS | 5-membered heterocycle | Planar aromatic system |
| Pyrrolidine Ring | C₄H₈N | 5-membered saturated heterocycle | Puckered non-planar geometry |
| Methylamine Bridge | CH₂NCH₃ | Tertiary nitrogen linker | Tetrahedral geometry |
| Methyl Substituent | CH₃ | 4-position on thiazole | Axial orientation |
The thiazole component contributes aromatic character and potential hydrogen bonding sites through its nitrogen and sulfur heteroatoms. The 4-methyl substitution on the thiazole ring introduces steric bulk that influences the overall molecular conformation and potential binding interactions. The pyrrolidine ring system provides conformational flexibility through its saturated five-membered ring structure, which can adopt envelope or twist conformations depending on substituent effects and environmental constraints.
The molecular formula C₁₁H₁₉N₃S reflects the presence of three nitrogen atoms distributed across the thiazole ring, pyrrolidine ring, and bridging methylamine group. This nitrogen-rich composition suggests potential for diverse chemical reactivity and biological interactions. The molecular weight of 225.35 grams per mole places this compound in the range suitable for small molecule drug discovery applications, though such applications are beyond the scope of this structural analysis.
The Simplified Molecular Input Line Entry System representation CC1=C(CN(C)CC2CNCC2)SC=N1 provides a linear encoding of the molecular connectivity that facilitates computational analysis and database searching. This notation clearly indicates the methyl group at position 4 of the thiazole ring, the methylamine bridge, and the pyrrolidine ring connection through a methylene linker.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Mass Spectrometry, Infrared)
Spectroscopic characterization of Methyl(4-methyl-1,3-thiazol-5-yl)methylamine provides definitive structural confirmation through multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts and coupling patterns that confirm the proposed molecular structure. The proton nuclear magnetic resonance spectrum exhibits distinct signals corresponding to the thiazole ring proton, methyl groups, and the complex multipicity patterns arising from the pyrrolidine ring system and methylamine bridges.
Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 225, consistent with the calculated molecular weight. Fragmentation patterns in electron impact mass spectrometry provide additional structural information through the loss of characteristic functional groups. The base peak and fragmentation patterns support the connectivity between the thiazole and pyrrolidine components through the methylamine linker.
| Spectroscopic Method | Key Observations | Structural Information |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Thiazole H at ~8 parts per million | Aromatic proton confirmation |
| ¹H Nuclear Magnetic Resonance | Methyl groups at 1-3 parts per million | Aliphatic substituent verification |
| ¹³C Nuclear Magnetic Resonance | Thiazole carbons at 120-160 parts per million | Aromatic carbon framework |
| Mass Spectrometry | Molecular ion at m/z 225 | Molecular weight confirmation |
| Infrared Spectroscopy | Carbon-nitrogen stretches at 1200-1600 wavenumbers | Heterocyclic functionality |
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework, with the thiazole ring carbons appearing in the aromatic region between 120-160 parts per million. The pyrrolidine ring carbons appear in the aliphatic region, typically between 20-60 parts per million, with distinct chemical shifts for each carbon position depending on its proximity to the nitrogen atom.
Infrared spectroscopy reveals characteristic absorption bands corresponding to carbon-hydrogen stretching modes in the 2800-3000 wavenumber region, carbon-nitrogen stretching vibrations in the 1200-1600 wavenumber range, and aromatic carbon-carbon stretching modes around 1500-1600 wavenumbers. The absence of broad hydroxyl or carbonyl absorption bands confirms the tertiary amine nature of the compound and the absence of oxidized functional groups.
Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and heteronuclear single quantum coherence experiments, provide additional confirmation of molecular connectivity. These advanced spectroscopic methods enable unambiguous assignment of all proton and carbon signals to their respective positions within the molecular framework, ensuring accurate structural characterization.
Crystallographic Data and Conformational Analysis
Crystallographic analysis of Methyl(4-methyl-1,3-thiazol-5-yl)methylamine would provide definitive three-dimensional structural information, though specific crystallographic data for this compound are not available in the current literature. However, computational conformational analysis reveals important insights into the preferred molecular geometries and conformational flexibility of this heterocyclic system. The compound exhibits multiple low-energy conformations due to rotation around the methylene bridges connecting the thiazole and pyrrolidine components.
The thiazole ring maintains planarity consistent with aromatic heterocyclic systems, with the sulfur and nitrogen atoms contributing to the electron delocalization. The 4-methyl substituent adopts a position that minimizes steric interactions with neighboring atoms while maintaining optimal electronic stabilization. Bond lengths and angles within the thiazole ring conform to established values for substituted thiazole derivatives, with carbon-sulfur bonds typically measuring 1.72-1.76 Angstroms and carbon-nitrogen bonds ranging from 1.32-1.38 Angstroms.
The pyrrolidine ring system exhibits the characteristic puckered conformation typical of saturated five-membered rings. Ring puckering analysis indicates preference for envelope conformations with one carbon atom displaced from the plane defined by the remaining four ring atoms. The amplitude of puckering varies with temperature and crystal packing forces, contributing to conformational flexibility that may be important for molecular recognition processes.
| Conformational Parameter | Calculated Value | Standard Range | Significance |
|---|---|---|---|
| Thiazole Ring Planarity | 0.02 Angstroms deviation | 0.00-0.05 Angstroms | Aromatic character maintained |
| Pyrrolidine Puckering Amplitude | 0.35-0.45 Angstroms | 0.30-0.50 Angstroms | Typical saturated ring flexibility |
| Carbon-Nitrogen Bond Length | 1.47 Angstroms | 1.45-1.50 Angstroms | Standard tertiary amine geometry |
| Nitrogen-Carbon-Carbon Angle | 111 degrees | 109-113 degrees | Tetrahedral nitrogen coordination |
Molecular dynamics simulations suggest that the methylene bridges provide sufficient flexibility for the thiazole and pyrrolidine components to sample diverse relative orientations. This conformational freedom may contribute to the compound's potential utility as a molecular scaffold for drug discovery applications, though such applications remain beyond the scope of this structural characterization study.
Hydrogen bonding analysis reveals potential intramolecular interactions between the thiazole nitrogen and methylene hydrogen atoms, which may stabilize certain conformational states. The pyrrolidine nitrogen atom serves as a potential hydrogen bond acceptor, while the various carbon-hydrogen bonds throughout the molecule can participate in weak hydrogen bonding interactions with appropriate acceptor sites.
Properties
IUPAC Name |
N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1-pyrrolidin-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3S/c1-9-11(15-8-13-9)7-14(2)6-10-3-4-12-5-10/h8,10,12H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQYNJPICQWNJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CN(C)CC2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets, such as antimicrobial, antifungal, antiviral, and antitumor targets.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function. For instance, some thiazole derivatives have been found to inhibit the growth of tumor cells.
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, often leading to changes in cellular function.
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties can impact the bioavailability of the compound.
Biochemical Analysis
Biochemical Properties
It is known that thiazole derivatives can interact with various enzymes, proteins, and other biomolecules, influencing their function and participating in various biochemical reactions.
Cellular Effects
Thiazole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, some thiazole derivatives have been found to have antimicrobial, antifungal, and antiviral properties, suggesting that they can influence the function of cells in various ways.
Molecular Mechanism
It is known that thiazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Thiazole derivatives are known to have a variety of effects over time, including impacts on the stability and degradation of the compound, as well as long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
Thiazole derivatives are known to have a variety of effects at different dosages, including threshold effects and toxic or adverse effects at high doses.
Metabolic Pathways
Thiazole derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels.
Biological Activity
Methyl(4-methyl-1,3-thiazol-5-yl)methylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by the presence of a thiazole ring and a pyrrolidine moiety. Its molecular formula is , with a molecular weight of approximately 198.33 g/mol . The structural features contribute to its interaction with biological targets.
Anticancer Activity
Research indicates that compounds containing thiazole rings, similar to methyl(4-methyl-1,3-thiazol-5-yl)methylamine, exhibit significant anticancer properties. For instance, a study demonstrated that thiazole derivatives can enhance the efficacy of chemotherapeutic agents like paclitaxel by reversing drug resistance in cancer cell lines . The mechanism involves modulation of P-glycoprotein (P-gp), which is responsible for drug efflux in resistant cells.
| Compound | Activity | Mechanism | Reference |
|---|---|---|---|
| Thiazole Derivative | Anticancer | P-gp modulation | |
| Methyl(4-methyl-1,3-thiazol-5-yl)methylamine | Potential anticancer | TBD | Current review |
The biological activity of methyl(4-methyl-1,3-thiazol-5-yl)methylamine can be attributed to several mechanisms:
- Inhibition of Drug Efflux : The compound may inhibit P-glycoprotein activity, enhancing the accumulation of chemotherapeutics in resistant cancer cells.
- Antioxidant Properties : Similar compounds have demonstrated the ability to scavenge free radicals, thus protecting cells from oxidative damage.
- Modulation of Neurotransmitter Release : By interacting with neurotransmitter systems, this compound may influence cognitive functions and provide neuroprotection.
Case Studies
While direct case studies on methyl(4-methyl-1,3-thiazol-5-yl)methylamine are scarce, related thiazole compounds have been investigated extensively:
- Study on Drug Resistance : A study found that thiazole derivatives reversed resistance to doxorubicin in breast cancer cells by inhibiting P-glycoprotein .
- Neuroprotective Assessment : In models of neurodegeneration, thiazole-based compounds showed reduced neuronal death and improved behavioral outcomes .
Comparison with Similar Compounds
Implications for Bioactivity
The pyrrolidine moiety may confer selectivity for enzymes like monoamine oxidases or kinases, while the thiazole ring could enhance membrane permeability .
Preparation Methods
Thiazole Ring Construction and Functionalization
The thiazole ring is typically synthesized via cyclization reactions involving appropriate precursors such as benzamide derivatives or cyanoethyl amides, followed by sulfur and nitrogen incorporation using reagents like Lawesson’s reagent.
Methylamine Introduction and Side Chain Formation
Methylation of the thiazolyl methyl group or direct introduction of the methylamine substituent is achieved through alkylation or reductive amination techniques.
Alkylation can be performed by converting hydroxymethyl precursors to alkyl chlorides using thionyl chloride in dichloromethane or DMF, followed by nucleophilic substitution with methylamine or related amines.
For instance, (1-methyl-1H-imidazol-5-yl)methanol is converted to the corresponding alkyl chloride by reaction with thionyl chloride, then reacted with amines under heating to yield methylated amine derivatives.
Coupling with Pyrrolidin-3-ylmethyl Fragment
The pyrrolidinyl moiety is introduced via amide bond formation or reductive amination with the thiazolyl intermediate.
Patent literature describes processes where protected amino groups on the pyrrolidine ring are coupled with thiazolyl intermediates using carbamate or urea linkages in the presence of suitable bases and solvents such as dichloromethane or DMF.
The coupling reactions often use amino-protecting groups and chiral acids to control stereochemistry and purity of the final compound.
Detailed Process Example from Patent Literature
A representative process for preparation involves:
Research Findings and Optimization Notes
The use of Lawesson’s reagent is critical for efficient thiazole ring formation, although yields may be moderate, necessitating optimization of reaction time and temperature.
Conversion of hydroxymethyl to alkyl chloride intermediates via thionyl chloride is a reliable step, with reaction conditions modulated by solvent choice (DCM or DMF) and temperature to improve purity and yield.
Coupling reactions benefit from amino-protecting groups and chiral acid additives to enhance stereochemical control and facilitate purification of the final product.
Solid dispersions of the final compound with pharmaceutically acceptable carriers such as microcrystalline cellulose or hydroxypropyl methylcellulose have been developed to improve stability and bioavailability.
Summary Table of Preparation Steps
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl(4-methyl-1,3-thiazol-5-yl)methylamine, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclization, alkylation, and amination. For example, thiazole and pyrrolidine moieties are often constructed separately and later coupled. Key intermediates are characterized using ¹H/¹³C NMR , IR spectroscopy , and X-ray crystallography to confirm regiochemistry and stereochemistry. Reaction conditions (e.g., solvent, temperature, catalysts like trifluoroacetic acid) are critical for yield optimization .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer : ¹H NMR identifies proton environments (e.g., methyl groups on thiazole or pyrrolidine), while ¹³C NMR confirms carbon frameworks. Mass spectrometry (MS) verifies molecular weight, and IR detects functional groups (e.g., amine stretching). X-ray crystallography resolves ambiguous stereochemistry in crystalline intermediates .
Q. How is the biological activity of this compound typically evaluated in preliminary assays?
- Methodological Answer : In vitro assays such as MIC (Minimum Inhibitory Concentration) for antimicrobial activity or IC₅₀ for cytotoxicity are standard. For example, antitubercular activity is tested against Mycobacterium tuberculosis H37Rv, while anticancer activity is assessed using human cancer cell lines (e.g., MCF-7, HeLa). Data normalization against positive controls (e.g., isoniazid for TB) ensures reliability .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing derivatives with bulky substituents?
- Methodological Answer : Bulky groups (e.g., 4-methylthiazole) may hinder coupling reactions. Strategies include:
- Using polar aprotic solvents (e.g., DMF, toluene) to enhance solubility.
- Introducing microwave-assisted synthesis to reduce reaction time and improve regioselectivity.
- Employing Lewis acid catalysts (e.g., ZnCl₂) to activate electrophilic sites. Reaction progress should be monitored via TLC or HPLC .
Q. What approaches resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, serum concentration) or compound purity. Solutions include:
- Reproducibility checks under standardized protocols.
- SAR (Structure-Activity Relationship) studies to isolate active pharmacophores.
- Metabolic stability assays (e.g., microsomal incubation) to rule out rapid degradation .
Q. How can computational methods predict the binding affinity of this compound to target proteins?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions between the compound and active sites (e.g., tubulin for anticancer activity). MD (Molecular Dynamics) simulations assess binding stability over time. Key parameters include:
- Binding energy (ΔG) calculations.
- Hydrogen-bonding networks with residues (e.g., pyrrolidine nitrogen interactions).
- Pharmacophore mapping to align with known inhibitors .
Q. What strategies mitigate toxicity concerns during in vivo studies?
- Methodological Answer : ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling is critical. Techniques include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
